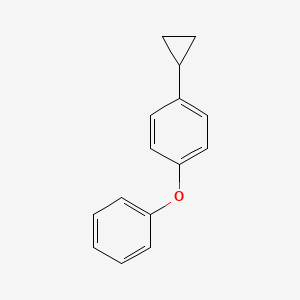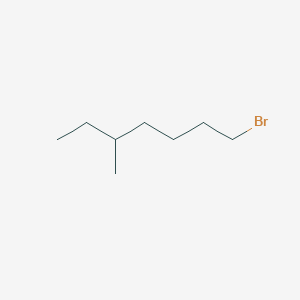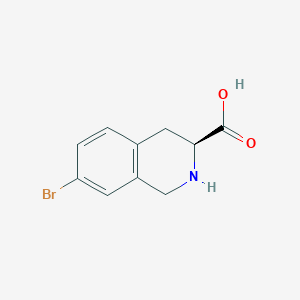
Methyl 4-hydroxy-2-naphthoate
Overview
Description
Methyl 4-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by a hydroxyl group at the fourth position and a methoxycarbonyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 4-hydroxy-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .
Mode of Action
This compound interacts with its targets, the macrophages, by suppressing the NF-κB, JNK, and p38 MAPK pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
Biochemical Pathways
The compound affects the NF-κB and MAPKs signaling pathways . The NF-κB pathway is an important regulator that controls the expression of many inflammation-related genes . The MAPKs pathway, on the other hand, is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
The result of this compound’s action is the significant inhibition of the LPS-induced inflammatory response in murine macrophages . This is achieved through the suppression of NF-κB and MAPKs signaling pathways activation .
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the production scale.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-hydroxy-2-naphthoic acid or 4-oxo-2-naphthoic acid.
Reduction: Methyl 4-hydroxy-2-naphthyl alcohol.
Substitution: Methyl 4-alkoxy-2-naphthoate or methyl 4-acetoxy-2-naphthoate.
Scientific Research Applications
Methyl 4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex naphthalene derivatives.
Biology: It is used in studies involving enzyme inhibition and as a probe for biochemical pathways.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Methyl 4-hydroxy-2-naphthoate can be compared with other naphthalene derivatives, such as:
Methyl 1-hydroxy-2-naphthoate: Similar in structure but with the hydroxyl group at the first position, leading to different reactivity and applications.
Methyl 3-hydroxy-2-naphthoate: Another isomer with the hydroxyl group at the third position, which affects its chemical behavior and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWWQMCPGCLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Thieno[2,3-b]pyridin-6-yl)ethanone](/img/structure/B1642072.png)
![1,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1642073.png)


![7-Nitro-3,4-dihydro-2H-benzo[b]oxepine](/img/structure/B1642084.png)

![4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B1642089.png)
acetic acid](/img/structure/B1642091.png)
![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)



